Brevinin-2-RA10 peptide precursor is a member of the brevinin-2 family of antimicrobial peptides, which are derived from the skin secretions of certain frog species, particularly the Hokkaido frog (Rana pirica). These peptides exhibit significant antimicrobial and anti-inflammatory properties, making them of interest in biomedical research and potential therapeutic applications. The brevinin-2 family is characterized by a diverse range of sequences and structures, which contribute to their biological activities.
The brevinin-2 peptides, including Brevinin-2-RA10, are primarily sourced from the skin of amphibians. The Hokkaido frog has been specifically noted for its rich production of these peptides. The extraction process typically involves humanely euthanizing the frogs, followed by the collection and processing of skin samples to isolate total RNA, which is then used for peptide synthesis and characterization .
Brevinin-2-RA10 is classified as an antimicrobial peptide. Antimicrobial peptides are short sequences of amino acids that play a crucial role in the innate immune response across various organisms. They are known for their ability to disrupt microbial membranes, thus providing a defense mechanism against bacteria, fungi, and viruses.
The synthesis of Brevinin-2-RA10 involves several key steps:
The synthesis process requires precise control over reaction conditions, including temperature and pH, as well as the use of various reagents for deprotection and coupling steps during SPPS. The use of specific resins and solvents also plays a critical role in achieving optimal yields and purity.
Brevinin-2-RA10 has a characteristic structure typical of antimicrobial peptides, featuring a relatively short amino acid sequence that includes both hydrophobic and charged residues. This amphipathic nature is crucial for its interaction with microbial membranes.
The three-dimensional structure can be predicted using computational modeling tools such as trRosetta and PyMOL, which help visualize how the peptide folds and interacts with lipid bilayers . The structural data reveal that brevinin peptides often adopt alpha-helical conformations in membrane-mimicking environments.
Brevinin-2-RA10 participates in several key chemical reactions:
The interactions can be studied using fluorescence assays or circular dichroism spectroscopy to assess conformational changes upon binding to model membranes or actual bacterial cells.
The mechanism by which Brevinin-2-RA10 exerts its antimicrobial effects involves several steps:
Experimental data support that Brevinin-2 family peptides exhibit potent activity against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration values indicating effective dosages for therapeutic use .
Brevinin-2-RA10 typically exhibits:
Key chemical properties include:
Relevant analyses often involve assessing hemolytic activity to determine potential toxicity toward mammalian cells compared to its antimicrobial efficacy .
Brevinin-2-RA10 holds promise in various scientific applications:
Recent studies have highlighted its effectiveness against multidrug-resistant bacteria, supporting its candidacy for further development into clinical therapeutics .
Brevinin-2 peptides are a phylogenetically ancient group of antimicrobial peptides (AMPs) originating within the Ranidae family ("true frogs"). This family comprises >250 species distributed globally, excluding polar regions and parts of South America and Australia [4]. The Brevinin-2-RA10 peptide precursor was specifically identified in Odorrana andersonii (golden crossband frog), an Asian species inhabiting montane streams [9]. Genomic analyses reveal that Brevinin-2 precursors share a conserved tripartite architecture: an N-terminal signal peptide, an acidic propiece enriched with aspartic/glutamic residues, and a C-terminal mature AMP domain [1] [4]. The mature Brevinin-2-RA10 (sequence: ILDTFKNLALNAAKSAGVSVLNALSCKLSKTC) exhibits characteristic features of this subfamily: 32 amino acids, a net positive charge (+3 at neutral pH), and a C-terminal "Rana box" motif (Cys²⁷-Lys²⁸-Leu²⁹-Ser³⁰-Lys³¹-Thr³²-Cys³³) forming a disulfide bridge [1] [9].
Table 1: Structural Features of Brevinin-2-RA10
Property | Brevinin-2-RA10 |
---|---|
Full Sequence | ILDTFKNLALNAAKSAGVSVLNALSCKLSKTC |
Length | 32 amino acids |
Net Charge (pH 7) | +3 |
Disulfide Bond | Cys²⁷-Cys³³ (Rana box) |
Predominant Structure | Amphipathic α-helix |
Source Species | Odorrana andersonii |
Comparative transcriptomics across Ranidae species indicates that Brevinin-2 genes are ubiquitously expressed in frog skin granular glands, with lineage-specific sequence variations reflecting adaptations to local pathogen pressures [4] [6]. For example, Pelophylax nigromaculatus (dark-spotted frog) expresses Brevinin-2PN, which shares 78% sequence identity with Brevinin-2-RA10 but exhibits enhanced antibacterial potency against aquaculture pathogens [5].
The Brevinin-2 family diversified through a combination of gene duplication events and diversifying selection following the Mesozoic divergence of Hylidae and Ranidae (>100 million years ago) [2]. Phylogenetic cladograms based on Brevinin-2 amino acid sequences reveal distinct clades corresponding to biogeography:
Positive selection acts predominantly on the mature peptide domain, particularly at residues involved in membrane interaction (e.g., Lys⁷, Leu¹¹, Val¹⁸) [2]. This diversifying selection is driven by co-evolution with regional pathogens, as evidenced by dN/dS ratios >1 in mature peptide-encoding regions of Brevinin-2 genes [2]. Consequently, orthologous peptides from geographically isolated species (e.g., Japanese R. dybowskii vs. North American R. palustris) share <50% sequence identity despite conserved gene architecture [6].
Table 2: Evolutionary Divergence of Brevinin-2 Peptides Across Ranidae
Species | Peptide Name | Sequence Identity to Brevinin-2-RA10 | Key Variations |
---|---|---|---|
Odorrana andersonii | Brevinin-2-RA10 | 100% | Reference sequence |
Pelophylax nigromaculatus | Brevinin-2PN | 78% | Substitutions: A11→T, S21→N |
Rana dybowskii | Brevinin-2DYb | 63% | Rana box deletion, C-term amidation |
Rana pirica | Brevinin-2PRa | 56% | Extended N-terminus (+4 residues) |
Ranid AMPs, including Brevinin-2, evolved via repeated gene duplications followed by functional divergence. Genomic analyses identify tandem gene clusters encoding Brevinin-2 paralogs on a single chromosome, facilitating neofunctionalization [4]. For example:
This expansion enables "adaptive radiation" of AMP functions:
Interestingly, Brevinin-2 genes show asymmetric evolution: The signal and propiece domains evolve under purifying selection (dN/dS < 0.5), while the mature peptide domain undergoes positive selection (dN/dS > 1), maximizing combinatorial host defense [2] [4].
The Rana box (C-terminal disulfide-bridged heptapeptide: Cys-Xaa₁-Xaa₂-Xaa₃-Xaa₄-Lys-Cys) is a signature motif in Brevinin-2 peptides. Despite low sequence conservation in the N-terminal domain, 94% of Brevinin-2 peptides retain this structural element [1] [5]. Its evolutionary persistence suggests dual roles:
Table 3: Functional Impact of Rana Box Modifications in Brevinin-2 Homologs
Peptide | Modification | Antimicrobial Activity Change | Hemolytic Activity Change | Structural Consequence |
---|---|---|---|---|
Nigrocin-HL (Wild-type) | None | Reference | Reference | Stable helix (CD analysis) |
Nigrocin-HLD | Rana box deletion | ↓ 2-4 fold vs. Gram- bacteria | ↓ 6-fold vs. RBCs | Reduced helicity (15%) |
Nigrocin-HLM | Rana box → Phe + amidation | ↑ 4-fold vs. MRSA | ↓ 8-fold vs. RBCs | Enhanced hydrophobicity (HPLC) |
Brevinin-1E amide | Cys→Ser substitution | Unchanged | Unchanged | Disrupted disulfide, helix loss |
Evolutionary trade-offs explain the Rana box's conservation: While dispensable for direct microbicidal activity in some lineages (e.g., R. okinavana), it minimizes cytotoxicity by preventing uncontrolled eukaryotic membrane insertion [1] [5]. This balance is crucial for ecological fitness—frogs secreting Rana box-deficient peptides face higher predation risks due to delayed wound healing from erythrocyte lysis [5] [8]. Consequently, the motif persists despite energetic costs of disulfide bond formation, exemplifying stabilizing selection on peptide structure.
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